Benzenemethanamine, 4-nitro-N-propyl-, monohydrochloride

Description

Systematic Chemical Names and Identifiers

Benzenemethanamine, 4-nitro-N-propyl-, monohydrochloride is systematically named according to International Union of Pure and Applied Chemistry nomenclature as N-[(4-nitrophenyl)methyl]propan-1-amine hydrochloride. The compound is registered under Chemical Abstracts Service number 68133-98-2 and carries the European Community number 268-721-5. Additional systematic nomenclature includes designations such as 4-nitro-N-propylbenzylamine hydrochloride and N-(4-nitrobenzyl)propylamine hydrochloride, reflecting the structural components of the molecule.

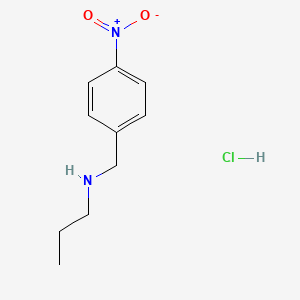

The compound's PubChem Compound Identifier is recorded as 109563, facilitating database searches and structural verification. The Simplified Molecular Input Line Entry System representation provides the structural formula as CCCNCC1=CC=C(C=C1)N+[O-].Cl, which accurately depicts the propyl chain attached to the nitrogen atom, the benzylamine core structure, and the para-positioned nitro group along with the chloride counterion. The International Chemical Identifier key LWISLZIFEARHJI-UHFFFAOYSA-N serves as a unique molecular identifier for database applications and chemical informatics purposes.

Alternative Chemical Designations

The compound is recognized under numerous synonymous names reflecting different nomenclature conventions and historical designations. Common alternative names include 4-nitrobenzyl-n-propylamine hydrochloride, para-nitrobenzyl-N-propylamine hydrochloride, and N-4-nitrobenzyl-n-propylamine hydrochloride. Chemical supply catalogs frequently reference the compound as 4-nitro-N-(n-propyl)benzylamine hydrochloride or benzenemethanamine, 4-nitro-N-propyl-, hydrochloride in the one-to-one stoichiometric ratio.

Industrial and research literature often employs abbreviated forms such as 4-nitrobenzylpropylammonium chloride, emphasizing the ionic nature of the hydrochloride salt. The designation N-(n-propyl)-4-nitrobenzylamine hydrochloride provides an alternative systematic approach highlighting the propyl substituent positioning. These varied nomenclature systems reflect the compound's widespread recognition across different chemical disciplines and application areas.

Properties

IUPAC Name |

N-[(4-nitrophenyl)methyl]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c1-2-7-11-8-9-3-5-10(6-4-9)12(13)14;/h3-6,11H,2,7-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWISLZIFEARHJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC=C(C=C1)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2071150 | |

| Record name | Benzenemethanamine, 4-nitro-N-propyl-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2071150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68133-98-2 | |

| Record name | Benzenemethanamine, 4-nitro-N-propyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68133-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, 4-nitro-N-propyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068133982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 4-nitro-N-propyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanamine, 4-nitro-N-propyl-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2071150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-nitro-N-propylbenzylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Mode of Action

As a derivatization reagent, 4-Nitro-N-propylbenzylamine hydrochloride likely interacts with amines to form a derivative that can be more easily detected or extracted.

Biochemical Pathways

As a derivatization reagent, it is likely involved in analytical procedures rather than biological pathways.

Biochemical Analysis

Biochemical Properties

Benzenemethanamine, 4-nitro-N-propyl-, monohydrochloride plays a significant role in biochemical reactions, particularly as a derivatization reagent for the extraction of amines. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the determination of trace amounts of diisocyanate monomers in contaminated air by an electroanalytical method. The compound’s interaction with enzymes and proteins often involves the formation of stable complexes, which can be analyzed to understand the nature of these interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including changes in enzyme activity and gene expression.

Biological Activity

Benzenemethanamine, 4-nitro-N-propyl-, monohydrochloride (CAS Number: 68133-98-2) is a chemical compound with significant implications in biochemical research and applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₀H₁₅ClN₂O₂

- Molecular Weight : 230.69 g/mol

- Purity : Typically ≥95%

- IUPAC Name : N-[(4-nitrophenyl)methyl]propan-1-amine hydrochloride

- SMILES Notation : CCCNCC1=CC=C(C=C1)N+[O-].Cl

This compound primarily functions as a derivatization reagent in analytical chemistry. Its mechanism involves the following:

- Target of Action : The compound interacts with amines to form derivatives that can be detected or extracted more easily during analytical procedures.

- Mode of Action : It facilitates the extraction and quantification of trace amounts of substances, such as diisocyanate monomers in contaminated air, through electroanalytical methods.

Biological Activity

The biological activity of this compound is largely characterized by its role in biochemical assays rather than direct biological pathways. Key points include:

- Biochemical Interactions : It is involved in reactions with various enzymes and proteins, enhancing the detection capabilities for specific biomolecules.

- Stability and Degradation : The compound's stability under specific conditions is critical for its effectiveness in laboratory settings. Its activity may diminish over time due to degradation factors such as temperature and pH.

Case Studies and Applications

-

Trace Detection of Diisocyanates :

- A study demonstrated the use of this compound for detecting diisocyanate compounds in air samples. The electroanalytical method showed high sensitivity and specificity, making it valuable for environmental monitoring.

- Derivatization Techniques :

- Toxicological Assessments :

Comparative Analysis

The following table summarizes key characteristics and findings related to this compound compared to other similar compounds:

| Compound Name | Molecular Weight | Primary Use | Stability | Toxicity Level |

|---|---|---|---|---|

| This compound | 230.69 g/mol | Derivatization reagent | Moderate | Irritant |

| Other Amines (e.g., Aniline) | Varies | Industrial applications | High | Moderate |

| Diisocyanates (e.g., TDI) | Varies | Polyurethane production | Low | High |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural analogs include:

| Compound Name | Substituents | Amine Chain | Salt Form | CAS RN |

|---|---|---|---|---|

| Benzenemethanamine, 4-nitro-N-propyl- | 4-NO₂, N-propyl | CH₂NH₂ | Monohydrochloride | — |

| Benzeneethanamine, N-methyl-4-nitro- | 4-NO₂, N-methyl | CH₂CH₂NH₂ | Hydrochloride (1:1) | 166943-39-1 |

| 4-(Dimethylamino)benzylamine HCl | 4-N(CH₃)₂ | CH₂NH₂ | Hydrochloride (1:1) | 34403-52-6 |

| Phenoxybenzamine HCl | 2-Cl, phenoxyethyl | CH₂N(CH₂CH₂Cl)(CH₃) | Hydrochloride | 63-92-3 |

- Nitro vs.

- Amine Chain Length : The N-propyl group increases lipophilicity compared to shorter chains (e.g., N-methyl in benzeneethanamine derivatives), which may enhance membrane permeability but reduce aqueous solubility .

Physicochemical Properties

- Solubility : Hydrochloride salts of benzylamine derivatives generally exhibit improved water solubility. For example, Benzeneethanamine, N-methyl-4-nitro-, hydrochloride (CAS: 166943-39-1) is readily soluble in polar solvents due to ionic interactions .

- Basicity: The nitro group decreases the basicity of the amine (pKa ~6–8) compared to dimethylamino-substituted analogs (pKa ~9–10), affecting protonation states under physiological conditions .

Preparation Methods

Preparation Methods

This approach ensures selective substitution at the benzylamine nitrogen with a propyl group and introduction of the nitro substituent at the para position on the benzene ring.

Detailed Synthetic Procedure

N-Benzylation and N-Propylation

- Starting from 4-nitrobenzylamine or 4-nitrobenzyl bromide, the amine is reacted with propylamine or propyl bromide under controlled conditions to achieve N-propyl substitution.

- Catalysts such as silica-coated magnetic nano-Fe3O4 functionalized with hexamethylenetetramine have been reported to facilitate N-alkylation reactions efficiently in ethanol at 60 °C for 5 hours, yielding high purity products (up to 93% yield reported for related benzylamine derivatives).

- After reaction completion, the catalyst is magnetically separated, and the crude product is purified by recrystallization or solvent washing.

Formation of Hydrochloride Salt

- The free base amine is converted to the hydrochloride salt by treatment with hydrochloric acid in methanol or other suitable solvents at elevated temperatures (e.g., reflux at 75 °C for 15 hours).

- The salt precipitates upon cooling and is isolated by filtration and recrystallization to achieve high purity (typically >99%).

Alternative Preparation via Hydrogenation of Cyanobenzene Derivatives

- A patented method for benzylamine derivatives involves the continuous heterogeneous catalytic hydrogenation of cyanobenzene in a fixed-bed reactor using metal-loaded catalysts (Pd, Pt, Cu, Ni, Mo, Fe) on carriers such as alumina or silica.

- Reaction conditions: 70–130 °C, 1–3 MPa hydrogen pressure, with solvents like ethanol or methanol.

- This method offers high selectivity (>98%) and operational stability with low catalyst attrition.

- While this method is more general for benzylamine synthesis, it can be adapted for substituted benzylamines like 4-nitro derivatives by starting from appropriately substituted cyanobenzene precursors.

Data Table: Summary of Preparation Parameters

Research Findings and Analysis

- The use of magnetic nanocatalysts for N-alkylation provides a green and efficient approach, allowing easy catalyst recovery and reuse, which is advantageous for scale-up and industrial synthesis.

- Nitration under mild conditions prevents overreaction and degradation of sensitive amine groups, ensuring high yield and purity of the nitro-substituted intermediate.

- Formation of the hydrochloride salt stabilizes the amine, improves solubility in water, and facilitates handling and storage.

- The continuous hydrogenation method offers a scalable and environmentally friendly alternative to batch synthesis, with improved catalyst longevity and product selectivity.

- Overall, the combination of these methods allows for flexible synthesis routes depending on available starting materials and desired production scale.

Q & A

Basic: What synthetic routes are recommended for Benzenemethanamine, 4-nitro-N-propyl-, monohydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

A common approach involves coupling 4-nitrobenzyl chloride with N-propylamine under controlled basic conditions, followed by hydrochloride salt formation. Optimization may include:

- Using dichloromethane as a solvent and diisopropylethylamine (DIPEA) as a base to enhance nucleophilic substitution efficiency .

- Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC to minimize byproducts.

- Purification via recrystallization or column chromatography, with purity validation by melting point analysis and NMR spectroscopy .

Basic: Which spectroscopic techniques are most effective for characterizing structural purity?

Methodological Answer:

- NMR (¹H/¹³C): Confirm substituent positions (e.g., nitro group at C4, propylamine chain) and rule out regioisomers. Compare chemical shifts to databases like NIST Chemistry WebBook .

- FTIR: Identify functional groups (e.g., nitro stretching at ~1520 cm⁻¹, amine N-H stretches).

- Mass Spectrometry (MS): Validate molecular weight (theoretical ~228.25 g/mol for the free base; add HCl for salt form) .

- HPLC: Assess purity (>95%) using a C18 column and UV detection at λ ≈ 260 nm (nitro group absorption) .

Advanced: How can researchers resolve discrepancies in reported physicochemical data (e.g., melting point)?

Methodological Answer:

- Cross-reference data from authoritative sources (e.g., ChemIDplus, CRC Handbook) and prioritize peer-reviewed studies .

- Experimentally validate properties using certified reference standards. For example, discrepancies in solubility (polar vs. non-polar solvents) may arise from hydrate formation or impurities.

- Report detailed experimental conditions (e.g., heating rate for melting point determination) to ensure reproducibility .

Advanced: What methodologies quantify trace impurities when co-eluting excipients are present?

Methodological Answer:

- HPLC-DAD/UV with Gradient Elution: Separate impurities using a phenyl-hexyl column and acetonitrile/water gradient. Adjust pH to 3.0 (with formic acid) to enhance resolution of polar degradants .

- LC-MS/MS: Differentiate co-eluting species via fragmentation patterns (e.g., methylparaben vs. nitro derivatives) .

- Forced Degradation Studies: Expose the compound to heat, light, and humidity to identify degradation products and validate method specificity .

Basic: What storage conditions ensure long-term stability of the hydrochloride salt?

Methodological Answer:

- Store at -20°C in airtight, light-resistant containers with desiccants to prevent hydrolysis .

- Monitor stability via periodic HPLC analysis; degradation is indicated by new peaks at Rf ≈ 3.2 min (likely nitro-reduction byproducts) .

Advanced: How can computational methods predict reactivity or biological activity?

Methodological Answer:

- Density Functional Theory (DFT): Calculate electron density maps to predict nitro group reduction potential or amine nucleophilicity.

- Molecular Docking: Screen against target proteins (e.g., cytochrome P450 enzymes) to estimate metabolic pathways. Use NSC95596 (DTP/NCI database) as a structural analog for cancer-related targets .

Basic: What safety protocols are critical during handling?

Methodological Answer:

- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/dermal exposure .

- In case of contact: Rinse skin with soap/water (15 min); flush eyes with saline. For spills, neutralize with sodium bicarbonate and dispose as hazardous waste .

Advanced: What analytical challenges arise in pharmacokinetic studies due to the nitro group and salt form?

Methodological Answer:

- Bioanalytical Method Development: The nitro group may require reduction to an amine for sensitive LC-MS/MS detection (e.g., using zinc/HCl).

- Salt Dissociation in Plasma: Use ion-pairing agents (e.g., heptafluorobutyric acid) to prevent interference from chloride ions during quantification .

Basic: What are its documented applications in material science or synthesis?

Methodological Answer:

- Carbon Nanotube Modification: Acts as a functionalization agent via amine-nanotube surface interactions .

- Synthetic Intermediate: Used to prepare fluorinated purine derivatives (e.g., 2-fluoro-6-(4-nitrobenzylamino)purine) for anticancer research .

Advanced: How to address conflicting biological activity data (e.g., IC50 variations)?

Methodological Answer:

- Standardize Assay Conditions: Control variables like cell line passage number, serum concentration, and incubation time.

- Validate Compound Purity: Impurities >2% (e.g., de-nitro byproducts) can skew results; re-test using HPLC-purified batches .

- Cross-Validate with Orthogonal Assays: Compare enzyme inhibition data (e.g., fluorometric vs. colorimetric readouts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.